6-Hydroxyhexanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

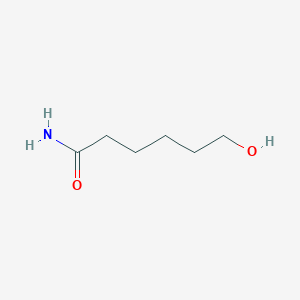

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMOQSHMQAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473375 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-52-8 | |

| Record name | 6-hydroxycaproamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Hydroxyhexanamide from ε-Caprolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-hydroxyhexanamide from ε-caprolactone, a critical reaction for the production of various valuable chemical intermediates. The primary route involves the aminolysis of ε-caprolactone using ammonia, a process that proceeds through a ring-opening mechanism to yield the desired product. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols, and quantitative data to support research and development in this area.

Reaction Pathway

The synthesis of this compound from ε-caprolactone and ammonia is a multi-step process. The reaction is typically carried out in an aqueous medium under high temperature and pressure, such as in supercritical water.[1][2] The proposed reaction pathway involves two key steps:

-

Ring-Opening Hydrolysis: Initially, the ε-caprolactone ring is opened by hydrolysis to form 6-hydroxyhexanoic acid as an intermediate.[1][2]

-

Amidation: Subsequently, the carboxylic acid group of 6-hydroxyhexanoic acid reacts with ammonia in a dehydration reaction to form the final product, this compound.[1][2]

This reaction is a crucial step in the overall synthesis of ε-caprolactam, where this compound undergoes intramolecular dehydration.[1][2]

Experimental Protocols

While the direct synthesis and isolation of this compound are often intermediate steps in larger synthetic routes, the following protocol is based on the conditions described for the formation of ε-caprolactam, where this compound is a key precursor.[1][2]

Synthesis of this compound in Supercritical Water

This protocol outlines the synthesis of this compound as an intermediate in a batch reactor system.

Materials:

-

ε-Caprolactone

-

Aqueous ammonia solution

-

High-pressure batch reactor

Procedure:

-

A mixture of ε-caprolactone and aqueous ammonia is prepared with a specified molar ratio (e.g., 1:5).[2]

-

The reaction mixture is loaded into a high-pressure batch reactor.

-

The reactor is heated to the desired reaction temperature (e.g., 380 °C) and pressurized to the target pressure (e.g., 38 MPa), achieving supercritical water conditions.[2]

-

The reaction is allowed to proceed for a specific duration (e.g., up to 60 minutes).[2]

-

After the reaction time, the reactor is cooled, and the product mixture containing this compound is collected for analysis and purification.

Note: The isolation and purification of this compound from the reaction mixture would require further downstream processing, such as extraction and chromatography, which are not detailed in the primary literature focused on ε-caprolactam synthesis.

Quantitative Data

The following table summarizes the reaction conditions and outcomes for the synthesis of ε-caprolactam from ε-caprolactone, which proceeds through the this compound intermediate. The data is extracted from studies conducted in supercritical water.[2]

| Parameter | Value | Reference |

| Reactants | ε-Caprolactone, Ammonia | [2] |

| Solvent | Supercritical Water | [2] |

| Temperature | 380 °C | [2] |

| Pressure | 38 MPa | [2] |

| Water Density | 0.5 g/cm³ | [2] |

| Reactant Ratio (ε-caprolactone:ammonia) | 1:5 | [2] |

| Reaction Time | 60 min | [2] |

| Yield of ε-Caprolactam | 79.2% | [2] |

Note: The yield reported is for the final product, ε-caprolactam. The yield of the intermediate, this compound, is not explicitly provided in this study. Further analytical studies would be required to quantify the concentration of this compound at different reaction times.

Characterization Data

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound from ε-caprolactone is depicted in the following diagram.

Conclusion

The synthesis of this compound from ε-caprolactone and ammonia is a feasible process, particularly under supercritical water conditions. This technical guide provides a foundational understanding of the reaction pathway and relevant experimental parameters based on existing literature. However, it is important to note that further research is required to establish a detailed protocol for the specific isolation and purification of this compound and to fully characterize the compound using modern spectroscopic techniques. The information presented here serves as a valuable starting point for researchers and scientists working on the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 6-Hydroxyhexanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule featuring a hydroxyl (-OH) group and an amide (-CONH₂) group at opposing ends of a six-carbon aliphatic chain. This unique structure makes it a versatile building block in polymer chemistry and a molecule of interest for potential applications in materials science and biomedical fields. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential applications.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound itself are predicted values.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 6-hydroxycaproamide, 6-Hydroxy-hexanoic acid amide | [PubChem][1] |

| CAS Number | 4547-52-8 | [PubChem][1] |

| Molecular Formula | C₆H₁₃NO₂ | [PubChem][1] |

| Molecular Weight | 131.17 g/mol | [PubChem][1] |

| Melting Point | 20 °C (decomposes) (Predicted) | |

| Boiling Point | 330.2 ± 25.0 °C (Predicted) | |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water | [ChemicalBook][2] |

| XLogP3-AA | -0.5 | [PubChem][1] |

| Hydrogen Bond Donors | 2 | [PubChem][1] |

| Hydrogen Bond Acceptors | 2 | [PubChem][1] |

| Rotatable Bond Count | 5 | [PubChem][1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on its structure, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show distinct signals for the protons on the carbon chain, the hydroxyl group, and the amide group. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl and hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, N-H stretching bands for the amide group, and a strong C=O stretching band for the amide carbonyl.

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound are from ε-caprolactone or 6-hydroxyhexanoic acid.

1. Synthesis from ε-Caprolactone and Ammonia:

This method involves the ring-opening of ε-caprolactone with ammonia. A study has described this reaction in supercritical water, which proceeds through the formation of 6-hydroxyhexanoic acid, followed by amidation.[3][4]

-

Reaction: ε-caprolactone + NH₃ → this compound

-

Protocol Outline:

-

ε-Caprolactone and an excess of ammonia are reacted in a high-pressure reactor with water as the solvent.

-

The mixture is heated to supercritical temperatures (e.g., 380 °C) and pressures (e.g., 38 MPa).[3][4]

-

The reaction proceeds for a defined period (e.g., 60 minutes) to yield this compound, which can then undergo intramolecular dehydration to form ε-caprolactam under these conditions.[3][4]

-

2. Synthesis from 6-Hydroxyhexanoic Acid and Ammonia:

This is a classical amidation reaction.

-

Reaction: 6-hydroxyhexanoic acid + NH₃ → this compound + H₂O

-

Protocol Outline:

-

6-Hydroxyhexanoic acid is reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas).

-

The reaction is typically heated to drive off the water formed and shift the equilibrium towards the product.

-

The product, this compound, can be purified by crystallization or chromatography.

-

Logical Relationships and Workflows

The synthesis of this compound and its subsequent conversion to ε-caprolactam can be visualized as a sequential process.

Caption: Synthesis pathway of this compound and its conversion.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of this compound and its involvement in any signaling pathways. Its structural similarity to other biologically active molecules, such as derivatives of 6-aminohexanoic acid, suggests that it could potentially interact with biological systems, but this remains an area for future research.

Applications

The primary application of this compound is as a monomer in polymer synthesis. Its bifunctional nature allows for the creation of poly(ester-amide)s, which can have tunable properties based on the co-monomers used.[5] Additionally, derivatives of this compound have been explored for use in creating chelating resins for the removal of heavy metals from aqueous solutions.[5]

Conclusion

This compound is a molecule with potential in materials science, primarily as a building block for polymers. While its basic chemical identity is established, there is a notable lack of comprehensive experimental data for many of its key physical and spectral properties. Furthermore, its biological activity remains unexplored. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and unlock its potential applications.

References

6-Hydroxyhexanamide (CAS: 4547-52-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule incorporating a terminal hydroxyl group and a primary amide. Its structure makes it a versatile building block in polymer chemistry and a potential candidate for investigation in medicinal chemistry and materials science. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, synthesis, purification, and analytical methods, as well as potential areas for future research into its biological activity.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being computationally predicted. The following tables summarize the known and predicted properties.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 4547-52-8 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted XLogP3-AA | -0.5 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted Rotatable Bond Count | 5 | [1] |

| Predicted Exact Mass | 131.094628657 Da | [1] |

| Predicted Boiling Point | Higher than alcohols of similar molar mass | [2][3][4] |

| Predicted Melting Point | Likely a solid at room temperature | [2][3][4] |

| Predicted Solubility in Water | Soluble (due to five or fewer carbon atoms and hydrogen bonding capability) | [2][3][4] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals | Source (by analogy) |

| ¹H NMR | Broad singlet for N-H protons, signals for aliphatic chain protons. | [5][6] |

| ¹³C NMR | Resonances for carbonyl carbon and aliphatic carbons. | [7] |

| FTIR | N-H stretch (two bands, ~3350 and 3180 cm⁻¹), C=O stretch (1680–1630 cm⁻¹), N-H bend (1640–1550 cm⁻¹). | [8][9][10][11][12] |

| Mass Spectrometry | Molecular ion peak; fragmentation pattern may involve McLafferty rearrangement. | [13][14] |

Experimental Protocols

Synthesis: Direct Amidation of 6-Hydroxyhexanoic Acid

This protocol is a generalized procedure based on established methods for the direct amidation of carboxylic acids with ammonia.[15][16]

Objective: To synthesize this compound from 6-hydroxyhexanoic acid.

Materials:

-

6-Hydroxyhexanoic acid

-

Aqueous ammonia (28-30%) or ammonium chloride/triethylamine

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

-

Methanol, 2-propanol, or THF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-hydroxyhexanoic acid in a suitable solvent such as methanol, 2-propanol, or THF.

-

Add an ammonia source. This can be aqueous ammonia or a combination of ammonium chloride and a base like triethylamine.[16]

-

Add the coupling reagent, DMT-MM, to the mixture.[16]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Purification: Recrystallization from Ethanol/Water

This is a general procedure for the purification of polar organic compounds.[17][18][19][20]

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Slowly add hot water to the solution until it becomes slightly cloudy. This indicates the saturation point.

-

If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Analysis: High-Performance Liquid Chromatography (HPLC)

This is a generalized method for the analysis of amides.

Objective: To assess the purity of this compound.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water or a polar organic solvent mixture.

-

Detector: UV detector, monitoring at a wavelength where the amide bond absorbs (typically around 210-220 nm).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase.

-

Prepare a sample of the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak purity of the product.

Potential Biological Activity and Signaling Pathways

To date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, its structural similarity to other biologically active molecules, such as short-chain fatty acids and their derivatives, suggests potential areas for investigation. For instance, some short-chain fatty acid esters of hydroxy fatty acids have been identified as endogenous lipids with potential roles in metabolic and inflammatory health.[21] Furthermore, derivatives of 6-phenylhexanamide have been explored as potential treatments for mitochondrial diseases.[22]

Given its structure, this compound could be investigated for its effects on pathways related to cellular metabolism and inflammation. A hypothetical pathway for investigation is presented below.

References

- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN105384654A - Crystallization and purification method of hydroxyalkyl amide - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Hydroxyhexanamide: A Technical Guide

Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule containing both a hydroxyl and an amide functional group. This unique structure makes it a valuable monomer for the synthesis of poly(ester-amide)s and other polymers. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data and comparative analysis with structurally similar molecules, namely hexanamide and 6-hydroxyhexanoic acid.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the analogous compounds, hexanamide and 6-hydroxyhexanoic acid. This allows for a detailed comparison and aids in the interpretation of the expected spectra.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound | H-2 (-CH₂-C=O) | ~2.2 | Triplet | 2H |

| H-3, H-4, H-5 (-CH₂-) | ~1.3 - 1.7 | Multiplet | 6H | |

| H-6 (-CH₂-OH) | ~3.6 | Triplet | 2H | |

| -OH | Variable | Singlet (broad) | 1H | |

| -NH₂ | ~5.5 - 7.5 | Singlet (broad) | 2H | |

| Hexanamide | H-2 (-CH₂-C=O) | 2.20 | Triplet | 2H |

| H-3, H-4, H-5 (-CH₂-) | 1.33 - 1.63 | Multiplet | 6H | |

| H-6 (-CH₃) | 0.91 | Triplet | 3H | |

| -NH₂ | 5.9, 6.3 | Singlet (broad) | 2H | |

| 6-Hydroxyhexanoic Acid | H-2 (-CH₂-COOH) | 2.22 | Triplet | 2H |

| H-3, H-4, H-5 (-CH₂-) | 1.25 - 1.58 | Multiplet | 6H | |

| H-6 (-CH₂-OH) | 3.53 | Triplet | 2H | |

| -OH (hydroxyl) | Variable | Singlet (broad) | 1H | |

| -OH (carboxyl) | ~12.0 | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | C-1 (C=O) | ~175 |

| C-2 | ~36 | |

| C-3 | ~25 | |

| C-4 | ~26 | |

| C-5 | ~32 | |

| C-6 (-CH₂-OH) | ~62 | |

| Hexanamide | C-1 (C=O) | 176.2 |

| C-2 | 36.1 | |

| C-3 | 25.3 | |

| C-4 | 31.2 | |

| C-5 | 22.3 | |

| C-6 (-CH₃) | 13.9 | |

| 6-Hydroxyhexanoic Acid | C-1 (C=O) | 177.6 |

| C-2 | 33.9 | |

| C-3 | 24.5 | |

| C-4 | 25.4 | |

| C-5 | 32.2 | |

| C-6 (-CH₂-OH) | 62.4 |

Table 3: Key IR Absorption Bands for this compound and Analogous Compounds

| Compound | Functional Group | Vibrational Mode | Expected/Observed Frequency (cm⁻¹) | Intensity |

| This compound | O-H (alcohol) | Stretching | 3400-3200 | Strong, Broad |

| N-H (amide) | Stretching | ~3350 and ~3180 | Medium (two bands) | |

| C-H (alkane) | Stretching | 2950-2850 | Medium-Strong | |

| C=O (amide I) | Stretching | ~1640 | Strong | |

| N-H (amide II) | Bending | ~1620 | Medium | |

| C-O (alcohol) | Stretching | ~1050 | Medium-Strong | |

| Hexanamide | N-H (amide) | Stretching | 3360, 3180 | Medium (two bands) |

| C-H (alkane) | Stretching | 2955, 2932, 2871 | Medium-Strong | |

| C=O (amide I) | Stretching | 1655 | Strong | |

| N-H (amide II) | Bending | 1628 | Medium | |

| 6-Hydroxyhexanoic Acid | O-H (carboxylic acid) | Stretching | 3300-2500 | Strong, Very Broad |

| C-H (alkane) | Stretching | 2940-2860 | Medium | |

| C=O (carboxylic acid) | Stretching | ~1710 | Strong | |

| C-O (alcohol) | Stretching | ~1060 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 131 | [M]⁺ | Molecular ion (if observed) |

| 114 | [M-NH₃]⁺ | Loss of ammonia |

| 113 | [M-H₂O]⁺ | Loss of water |

| 59 | [C₂H₅NO]⁺ | McLafferty rearrangement product |

| 44 | [CONH₂]⁺ | Alpha-cleavage product |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Common deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (-OH, -NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (General) :

-

Spectrometer : A 300-600 MHz NMR spectrometer is typically sufficient.

-

¹H NMR :

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 8-16 scans.

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR :

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Solid (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film : If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).

-

-

Instrument Parameters (General) :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹ is generally sufficient.

-

Number of Scans : 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Electron Ionization (EI) : The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC-MS). EI is a hard ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, water) and infused into the mass spectrometer. ESI is a soft ionization technique that often preserves the molecular ion.

-

-

Instrument Parameters (General) :

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are common.

-

EI-MS :

-

Ionization energy: Typically 70 eV.

-

Mass range: Scan from m/z 40 to 200.

-

-

ESI-MS :

-

Mode: Positive or negative ion mode. For this compound, positive mode ([M+H]⁺, [M+Na]⁺) is likely to be more informative.

-

Solvent flow rate: 5-20 µL/min.

-

Capillary voltage: 3-5 kV.

-

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between functional groups and spectroscopic signatures.

An In-depth Technical Guide to the Solubility of 6-Hydroxyhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-hydroxyhexanamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on chemical structure and provides detailed experimental protocols for researchers to determine solubility in various solvents.

Predicted Solubility Profile of this compound

This compound possesses both a hydroxyl (-OH) and an amide (-CONH2) functional group. These groups are polar and capable of hydrogen bonding, which significantly influences the compound's solubility. The six-carbon aliphatic chain, however, introduces a nonpolar character. The interplay between these features dictates its solubility in different solvent classes.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amide groups can both donate and accept hydrogen bonds. Therefore, this compound is expected to be soluble in polar protic solvents like water, ethanol, and methanol[1]. Lower molecular weight amides and alcohols are generally soluble in water[2]. The presence of the hydroxyl group further enhances its ability to interact with protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds but do not donate them. The amide and hydroxyl groups of this compound can act as hydrogen bond donors, interacting favorably with these solvents. Therefore, good solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar six-carbon backbone provides some affinity for nonpolar solvents. However, the highly polar hydroxyl and amide groups will significantly hinder solubility in these solvents. It is predicted that this compound will have low solubility in nonpolar solvents.

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | The polar functional groups can interact favorably with polar aprotic solvents through dipole-dipole interactions and hydrogen bonding. |

| Nonpolar | Hexane, Toluene | Low | The polar hydroxyl and amide groups have unfavorable interactions with nonpolar solvents, dominating the effect of the carbon chain. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for determining the solubility of this compound.

2.1. Materials and Equipment

-

This compound (high purity)

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or NMR)[3]

2.2. Equilibrium Solubility Determination (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC, UV-Vis spectroscopy, or NMR[3][4].

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

2.3. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods can be employed. These often involve smaller scales and automated liquid handling. The general principle remains the same: equilibrate the compound with the solvent and then measure the concentration in the resulting solution.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Figure 1: Workflow for Experimental Solubility Determination.

Figure 2: Influence of Functional Groups on Solubility in Protic Solvents.

References

Biocatalytic Synthesis of 6-Hydroxyhexanamide: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

6-Hydroxyhexanamide is a valuable bifunctional molecule with potential applications as a monomer for specialty polyamides and as a building block in pharmaceutical synthesis. Traditional chemical synthesis routes often involve harsh conditions, hazardous reagents, and multiple protection-deprotection steps. Biocatalysis offers a compelling green alternative, leveraging the high specificity and mild operating conditions of enzymes. This technical guide details a proposed chemo-enzymatic pathway for the synthesis of this compound. The route begins with a well-documented, high-titer biocatalytic conversion of cyclohexanone to 6-hydroxyhexanoic acid using a whole-cell Escherichia coli biocatalyst. This is followed by a proposed chemical amination and dehydration to the intermediate 6-hydroxyhexanenitrile. The final step involves the biocatalytic hydration of this nitrile intermediate to the target this compound, utilizing the robust nitrile hydratase system of a whole-cell Rhodococcus erythropolis catalyst. This guide provides detailed experimental protocols, presents quantitative data in structured tables, and uses process diagrams to illustrate the workflows and enzymatic cascades.

Proposed Overall Synthesis Pathway

The conversion of a simple cyclic ketone to a linear hydroxy amide is a multi-step process. While a direct, single-organism fermentation route has not yet been developed, a highly plausible and efficient chemo-enzymatic pathway can be constructed from established high-performance biocatalytic steps and a chemical bridging reaction. The proposed three-stage process is outlined below.

Caption: Proposed chemo-enzymatic pathway for this compound synthesis.

Stage 1: Biocatalytic Production of 6-Hydroxyhexanoic Acid

This stage employs a recombinant whole-cell E. coli biocatalyst co-expressing three enzymes: an alcohol dehydrogenase (ADH) for cofactor regeneration, a cyclohexanone monooxygenase (CHMO) for the Baeyer-Villiger oxidation of cyclohexanone, and a lipase (CAL-B) for the in-situ hydrolysis of the resulting ε-caprolactone. This cascade efficiently overcomes product inhibition by ε-caprolactone.[1]

Caption: Multi-enzyme cascade within an E. coli whole-cell biocatalyst.

Experimental Protocol: Whole-Cell Synthesis of 6-Hydroxyhexanoic Acid

This protocol is adapted from Srinivasamurthy et al. (2019).[1]

-

Biocatalyst Preparation:

-

Culture E. coli cells co-expressing the genes for a cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.

-

Induce protein expression with IPTG (e.g., 0.1 mM) when the culture reaches an OD600 of 0.6-0.8, and continue cultivation at a lower temperature (e.g., 20°C) for 18-24 hours.

-

Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.5). The resulting cell paste can be used directly.

-

-

Biotransformation:

-

Prepare a reaction mixture in a stirred-tank bioreactor containing phosphate buffer (100 mM, pH 7.5), glucose (e.g., 1 M) for cofactor regeneration, and the harvested E. coli cells to a final concentration (e.g., 20 g/L cell dry weight).

-

Add lipase CAL-B (e.g., 2 g/L) to the suspension.

-

Initiate the reaction by feeding cyclohexanone into the reactor. A fed-batch strategy is recommended to avoid substrate toxicity. For example, start with an initial concentration of 50 mM and feed continuously or in pulses to maintain a low concentration.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5, controlled by addition of NaOH) with constant agitation.

-

Monitor the reaction progress by periodically analyzing samples via HPLC or GC for substrate consumption and product formation.

-

After completion (e.g., 24-48 hours), separate the biocatalyst by centrifugation and isolate the product from the supernatant.

-

Quantitative Data

The following table summarizes the performance of the whole-cell system in a fed-batch stirred tank reactor.

| Parameter | Value | Reference |

| Biocatalyst | E. coli (ADH, CHMO) + CAL-B | [1] |

| Reactor Scale | 500 mL | [1] |

| Substrate | Cyclohexanone | [1] |

| Feeding Strategy | Fed-batch | [1] |

| Product Titer | > 20 g/L | [1] |

| Isolated Yield | 81% | [1] |

| Reaction Time | Not Specified | [1] |

Stage 2: Chemical Synthesis of 6-Hydroxyhexanenitrile

A current gap in a fully biocatalytic pathway is the conversion of 6-hydroxyhexanoic acid to 6-hydroxyhexanenitrile. This transformation typically requires chemical methods. A plausible route involves the reaction of ε-caprolactone (the cyclic ester of 6-hydroxyhexanoic acid) with ammonia to form this compound, followed by a chemical dehydration step to yield the target nitrile. Recent research also describes processes for the direct catalytic amination of 6-hydroxyhexanenitrile to produce hexamethylenediamine, indicating that the nitrile is a chemically accessible intermediate.[2]

Stage 3: Biocatalytic Hydration to this compound

The final step leverages the highly efficient and selective nitrile hydratase (NHase) enzyme found in organisms like Rhodococcus erythropolis. These bacteria are used industrially for the production of acrylamide and other amides due to their robust whole-cell activity.[3][4] This proposed step uses whole R. erythropolis cells to hydrate the nitrile group of 6-hydroxyhexanenitrile to the corresponding amide.

Caption: Whole-cell hydration of 6-hydroxyhexanenitrile via nitrile hydratase.

Experimental Protocol: Whole-Cell Nitrile Hydration

This protocol is a general procedure adapted from methodologies for nitrile biotransformation using Rhodococcus erythropolis.[3][4][5][6]

-

Biocatalyst Preparation:

-

Grow Rhodococcus erythropolis (e.g., ATCC 4277 or CCM2595) in a nutrient-rich medium at 30°C.

-

To induce nitrile hydratase expression, supplement the medium with a non-metabolizable nitrile (e.g., isobutyronitrile) or a suitable inducer during the late exponential growth phase.

-

Continue cultivation for another 12-24 hours.

-

Harvest the cells by centrifugation (e.g., 6000 x g, 15 min, 4°C), wash with phosphate buffer (e.g., 50 mM, pH 7.4), and use the resulting cell paste as the whole-cell biocatalyst.

-

-

Biotransformation:

-

Resuspend the harvested R. erythropolis cells in a phosphate buffer (50 mM, pH 7.4) to a desired concentration (e.g., 50 g/L wet cell weight).

-

Place the cell suspension in a temperature-controlled reactor (e.g., 30-35°C) with agitation.

-

Add the substrate, 6-hydroxyhexanenitrile, to the reaction. A starting concentration of 20-50 mM is recommended, with the potential for fed-batch addition if substrate inhibition is observed.

-

Monitor the reaction by taking samples periodically and analyzing for the disappearance of the nitrile and the formation of the amide by HPLC or GC.

-

The reaction is typically complete within a few hours to 24 hours, depending on substrate concentration and cell activity.

-

Upon completion, remove the cells via centrifugation or filtration to obtain the product in the aqueous supernatant.

-

Predicted Performance Based on Analogous Substrate

Direct quantitative data for the hydration of 6-hydroxyhexanenitrile is not available. However, performance can be estimated from studies on structurally similar C6 nitriles. The table below presents data for the conversion of adiponitrile to 5-cyanovaleramide (5-CVAM) using a recombinant R. erythropolis NHase.

| Parameter | Value | Reference |

| Biocatalyst | Recombinant R. erythropolis NHase | [5] |

| Substrate | Adiponitrile (20 mM) | [5] |

| Product | 5-Cyanovaleramide | [5] |

| Temperature | 35°C | [5] |

| pH | 7.4 | [5] |

| Conversion Efficiency | High (specific activity values reported) | [5] |

Note: The presence of a terminal hydroxyl group in 6-hydroxyhexanenitrile is expected to be well-tolerated by nitrile hydratases, which are known to act on hydroxy nitriles.[7][8][9]

Conclusion

This guide outlines a viable and promising chemo-enzymatic strategy for the synthesis of this compound. The pathway leverages a high-titer, whole-cell biocatalytic process for the production of the 6-hydroxyhexanoic acid precursor and proposes the use of a robust, industrially relevant nitrile hydratase biocatalyst for the final conversion. While the intermediate chemical step represents an area for future development in biocatalysis, the presented route significantly reduces the reliance on harsh chemical oxidants and complex synthetic procedures. Further research into the direct enzymatic amination and dehydration of 6-hydroxyhexanoic acid or the specific activity of nitrile hydratases on 6-hydroxyhexanenitrile will be crucial for developing a fully integrated and sustainable biocatalytic manufacturing process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of 6-Hydroxyhexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexanamide is a bifunctional molecule of significant interest as a monomer for the synthesis of specialty polyamides and as a building block in pharmaceutical and materials science applications. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and ultimate performance in various applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon established principles of amide and alcohol chemistry and the extensive knowledge base of polyamide thermal degradation. This document outlines the expected thermal decomposition pathways, presents standardized experimental protocols for thermal analysis, and offers a framework for interpreting the resulting data.

Introduction

This compound possesses both a hydroxyl (-OH) and an amide (-CONH-) functional group, making it susceptible to a range of thermal degradation reactions. Understanding the onset temperature of decomposition, the nature of the degradation products, and the overall thermal behavior is paramount for its effective utilization. Thermal instability can lead to undesirable changes in molecular weight, color, and mechanical properties of derived polymers, or to the formation of impurities in pharmaceutical preparations. This guide will explore the key aspects of its thermal stability.

Expected Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through several potential pathways, primarily involving the interaction of its hydroxyl and amide functionalities. The most probable degradation mechanisms include:

-

Intramolecular Cyclization: The hydroxyl group can nucleophilically attack the amide carbonyl, leading to the formation of a cyclic ester (lactone) and ammonia. This is a common reaction for hydroxy amides.

-

Intermolecular Condensation: At elevated temperatures, intermolecular condensation reactions can occur. This can involve the formation of ether linkages between hydroxyl groups of two molecules or the formation of an ester bond between the hydroxyl group of one molecule and the amide group of another, leading to oligomerization. This is the basis for its polymerization to form poly(ester-amide)s or, with the elimination of water, polyamides.

-

Amide Bond Scission: Like other amides, the amide bond in this compound can undergo homolytic or heterolytic cleavage at high temperatures, leading to the formation of various smaller molecules.

-

Dehydration: The hydroxyl group can be eliminated as water, leading to the formation of an unsaturated amide.

The relative contribution of each pathway is dependent on factors such as temperature, heating rate, and the presence of catalysts or impurities.

Caption: Potential thermal degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of this compound, a suite of thermal analysis techniques can be employed. The following are detailed protocols for the most critical experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).[2]

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen is used to provide an inert atmosphere, preventing oxidative degradation.[3] A typical flow rate is 20 mL/min.[4]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate.[3] A common heating rate for initial screening is 10 °C/min.[2][4]

-

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum, determined from the derivative of the TGA curve (DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[5] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify the melting point and any other thermally induced transitions of this compound prior to decomposition.

Instrumentation: A differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[4]

-

Instrument Setup:

-

Purge Gas: An inert atmosphere is maintained using nitrogen at a flow rate of around 20 mL/min.[4]

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.

-

First Heating Scan: Heat from a sub-ambient temperature (e.g., -10 °C) to a temperature above the expected melting point but below the decomposition temperature (e.g., 250 °C) at a rate of 5 °C/min.[4]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan.

-

-

-

Data Collection: The instrument records the differential heat flow between the sample and a reference pan.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Temperature (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which is related to the sample's crystallinity.

-

Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition observed during the cooling scan.

-

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

| Thermal Property | This compound (Expected) | Polyamide 6 (Reference) | Test Method |

| Melting Temperature (Tm) | Data not available | ~220 °C[6] | DSC |

| Onset Decomposition Temp. (Tonset) | Data not available | ~300 °C[6] | TGA |

| Peak Decomposition Temp. (Tpeak) | Data not available | Data varies with conditions | TGA |

Evolved Gas Analysis (EGA)

To identify the volatile products released during the thermal decomposition of this compound, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[2] This provides real-time identification of the evolved gases, which is crucial for elucidating the degradation mechanism. For instance, the detection of ammonia would support the intramolecular cyclization pathway, while the detection of water would be indicative of intermolecular condensation or dehydration.[2]

Conclusion

The thermal stability of this compound is a critical consideration for its application in polymer synthesis and pharmaceutical development. While direct experimental data is sparse, an understanding of its functional groups allows for the prediction of its primary thermal degradation pathways, which include intramolecular cyclization, intermolecular condensation, and amide bond scission. The application of standard thermal analysis techniques such as TGA and DSC, as detailed in this guide, is essential for the quantitative characterization of its thermal properties. Further investigation using evolved gas analysis is recommended to fully elucidate the decomposition mechanisms. This guide provides a robust framework for researchers and scientists to approach the study of the thermal stability of this compound.

References

- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 2. tainstruments.com [tainstruments.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

The Pursuit of Crystalline Order: A Technical Guide to the Structural Elucidation of 6-Hydroxyhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive overview of the methodologies and data anticipated from the determination of the crystal structure of 6-hydroxyhexanamide. While a definitive, publicly available crystal structure for this compound has not been identified in the current literature, this document outlines the established experimental protocols and data presentation standards that would be employed in its structural elucidation. The information herein is intended to guide researchers in the process of crystallographic analysis and to provide a framework for the interpretation of such data in the context of drug development and materials science.

Introduction

This compound is a small organic molecule with potential applications in various fields, including polymer chemistry and as a precursor in chemical syntheses.[1][2] Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, its interactions with biological macromolecules, and for the rational design of new materials and therapeutics. X-ray crystallography remains the gold standard for determining the precise arrangement of atoms in a crystalline solid.

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis and structure solution.

Synthesis and Crystallization

The first critical step is to obtain high-quality single crystals of this compound suitable for X-ray diffraction.

Synthesis: this compound can be synthesized via several routes, including the ammonolysis of 6-hydroxyhexanoic acid or its esters. A recent study has also demonstrated its synthesis from 6-hydroxycaproic acid as an intermediate in the production of ε-caprolactam.[2]

Crystallization: Growing single crystals of sufficient size and quality is often the most challenging aspect of structure determination. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent and crystallization technique is crucial and often requires empirical screening of various conditions.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation: A single-crystal X-ray diffractometer is used to measure the intensities of the diffracted X-rays.[3][4] Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source, such as a copper or molybdenum anode tube.[3][4]

Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[3] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution: The diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.[3]

Data Presentation

The results of a crystal structure determination are presented in a standardized format, typically including tables of crystallographic data and atomic coordinates.

Crystallographic Data

The following table summarizes the typical crystallographic data that would be reported for this compound.

| Parameter | Hypothetical Value for this compound |

| Chemical formula | C₆H₁₃NO₂ |

| Formula weight | 131.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.20 |

| Absorption coefficient (mm⁻¹) | 0.09 |

| F(000) | 288 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 1650 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification of intermolecular interactions, such as hydrogen bonds, which dictate the packing of molecules in the crystal lattice. For this compound, hydrogen bonding involving the hydroxyl and amide groups would be expected to play a significant role in its supramolecular assembly.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Signaling Pathways

A search of the current literature did not reveal any established signaling pathways directly involving this compound. Research in this area would be a prerequisite for the visualization of any such biological interactions.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties and intermolecular interactions. While specific experimental data is not yet available, the protocols and methodologies outlined in this guide represent the standard approach for such an investigation. The resulting structural information would be of significant interest to researchers in materials science, medicinal chemistry, and drug development, enabling a deeper understanding of this molecule's behavior and potential applications.

References

6-Hydroxyhexanamide molecular weight and formula

An In-depth Technical Guide on 6-Hydroxyhexanamide

This guide provides an overview of the fundamental physicochemical properties of this compound, a molecule of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The foundational quantitative data for this compound is summarized below, providing a clear reference for its molecular composition and mass.

| Parameter | Value | Reference |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4547-52-8 | [1][3] |

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula, as cited in the public chemical databases, typically involve the following standard analytical techniques:

1. Mass Spectrometry for Molecular Weight and Formula Determination:

-

Objective: To determine the precise molecular mass and elemental composition of this compound.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ions is measured with high accuracy.

-

Data Analysis: The molecular formula is deduced from the accurate mass measurement and the isotopic pattern of the molecular ion peak. The monoisotopic mass is used to calculate the molecular weight.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the chemical structure of this compound, which in turn validates the molecular formula.

-

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: 1H NMR and 13C NMR spectra are acquired on a high-field NMR spectrometer. Further two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between atoms.

-

Data Analysis: The chemical shifts, integration of signals, and coupling patterns in the NMR spectra are analyzed to confirm the presence of the hydroxyl group, the amide group, and the six-carbon chain, thereby verifying the structure corresponding to the molecular formula C6H13NO2.

-

Visualizing the Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

In-Depth Technical Guide: Health and Safety Information for 6-Hydroxyhexanamide

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-hydroxyhexanoic acid is classified as a hazardous substance.[2][3][4] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4]

Table 1: GHS Hazard Classification for 6-Hydroxyhexanoic Acid

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |

Precautionary Measures and Safe Handling

Strict adherence to precautionary measures is essential to minimize the risk of exposure and ensure a safe working environment.

Table 2: Precautionary Statements for Safe Handling

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Wear protective gloves and protective clothing. |

| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended when handling large quantities or in poorly ventilated areas. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[6] |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[6] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[6] |

Toxicological Information

Detailed toxicological studies with quantitative data such as LD50 or LC50 values for 6-hydroxyhexanamide are not available in publicly accessible literature. The toxicological properties have not been fully investigated.[4]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available. The following is a generalized workflow for the safety assessment of a chemical substance based on standard practices.

References

- 1. 6-Hydroxycaproamide | C6H13NO2 | CID 11815390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

Potential Research Areas for 6-Hydroxyhexanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexanamide, a bifunctional molecule featuring both a hydroxyl and an amide group, presents a versatile platform for chemical synthesis and material science. While its primary applications have been explored in polymer chemistry and environmental remediation through its derivatives, its potential in the biomedical and pharmaceutical sectors remains largely untapped. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines promising avenues for future research. We delve into its synthesis, potential applications in advanced materials, and critically, the unexplored territories of its biological activity and therapeutic potential. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate with this promising chemical entity.

Introduction

This compound (CAS No. 4547-52-8) is a linear aliphatic compound containing a primary amide and a primary alcohol functional group.[1] This unique bifunctionality makes it a valuable building block for the synthesis of a variety of chemical structures, including polymers and chelating agents.[2][3] While its derivative, 6-amino-N-hydroxyhexanamide, has demonstrated significant utility in environmental applications, the inherent biological properties and potential therapeutic applications of this compound itself are yet to be thoroughly investigated. This guide aims to consolidate the existing data and identify key research areas that could unlock the full potential of this molecule, particularly in the realm of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes, formulating delivery systems, and predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 4547-52-8 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C(CCC(=O)N)CCO | [1] |

| LogP (calculated) | -0.5 |

Synthesis of this compound

The synthesis of this compound can be approached through both chemical and biocatalytic methods. The choice of method depends on factors such as desired purity, yield, and environmental impact.

Chemical Synthesis

A common laboratory-scale synthesis involves the ammonolysis of ε-caprolactone. This reaction provides a straightforward route to this compound.

Experimental Protocol: Synthesis of this compound from ε-Caprolactone

-

Materials: ε-Caprolactone, Ammonium hydroxide (28-30% solution), Methanol.

-

Procedure:

-

In a round-bottom flask, dissolve ε-caprolactone in methanol.

-

Add an excess of concentrated ammonium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Biocatalytic Synthesis

Enzymatic and whole-cell biocatalysis offer a greener and more sustainable alternative for the production of 6-hydroxyhexanoic acid, the precursor to this compound. While direct enzymatic amidation of 6-hydroxyhexanoic acid to this compound is a promising area for research, current literature primarily focuses on the production of the acid. A multi-enzyme cascade has been developed for the synthesis of 6-hydroxyhexanoic acid from cyclohexane using recombinant Pseudomonas taiwanensis.[4]

Conceptual Biocatalytic Route:

A potential two-step biocatalytic process could involve:

-

Step 1: Production of 6-hydroxyhexanoic acid: Utilizing whole-cell biocatalysts or isolated enzymes to convert a renewable feedstock (e.g., glucose) or a simple precursor (e.g., cyclohexane) into 6-hydroxyhexanoic acid.[4][5][6]

-

Step 2: Enzymatic Amidation: Employing an appropriate amidase or a similar enzyme to convert 6-hydroxyhexanoic acid to this compound.

Potential Research Area 1: Advanced Polymer Synthesis

This compound's bifunctionality makes it an ideal monomer for the synthesis of poly(ester amides) (PEAs). These polymers are of significant interest due to their tunable properties, combining the mechanical strength of polyamides with the biodegradability of polyesters.

Melt Polycondensation for Poly(ester amide) Synthesis

While direct polycondensation of this compound is a viable research direction, a detailed protocol exists for a structurally similar building block, N,N'-1,4-butanediylbis(this compound), which can be adapted. This process involves a two-step melt polycondensation.[2]

Experimental Protocol: Melt Polycondensation for Poly(ester amide) Synthesis (Adapted)

-

Materials: this compound (or its derivative), Dimethyl adipate, 1,4-Butanediol, Catalyst (e.g., titanium-based).

-

Procedure:

-

Prepolymerization:

-

Charge the monomers (this compound derivative, dimethyl adipate, and 1,4-butanediol) and catalyst into a reactor equipped with a mechanical stirrer and a distillation outlet.

-

Heat the mixture to approximately 180°C under a nitrogen atmosphere.

-

Gradually reduce the pressure to distill off the methanol byproduct.

-

-

Polycondensation:

-

After the removal of methanol, increase the temperature to around 195-210°C.

-

Apply a high vacuum (e.g., <1 mbar) to facilitate the removal of 1,4-butanediol, driving the polymerization to achieve a high molecular weight polymer.

-

The reaction is typically continued for several hours until the desired viscosity is reached.

-

-

-

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) for thermal properties.

Potential Research Area 2: Environmental Remediation

Derivatives of this compound have shown significant promise in the development of chelating resins for the removal of heavy metal ions from contaminated water. This opens up a research avenue for designing novel, efficient, and selective adsorbents.

Synthesis of Chelating Resins

A novel chelating resin, D851-6-AHHA, was synthesized by grafting 6-amino-N-hydroxyhexanamide (6-AHHA) onto a commercial resin.[2] This modified resin exhibited high adsorption capacities for Cr(III) and Pb(II) ions.

Experimental Protocol: Synthesis of D851-6-AHHA Chelating Resin

-

Materials: D851 resin, 6-amino-N-hydroxyhexanamide (6-AHHA).

-

Procedure:

-

Prepare a solution of 6-AHHA in deionized water.

-

Add the D851 resin to the 6-AHHA solution in a hydrothermal synthesis reactor.

-

Heat the mixture at 95°C for 4 hours.

-

Cool the mixture to room temperature, filter, and wash the resulting resin.

-

Dry the modified resin in a vacuum oven at 45°C for 24 hours.

-

Quantitative Data: Heavy Metal Adsorption

The adsorption performance of the D851-6-AHHA resin is summarized in Table 2.

| Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

| Cr(III) | 91.50 | [2] |

| Pb(II) | 611.92 | [2] |

Potential Research Area 3: Biomedical and Pharmaceutical Applications (Unexplored)

The most significant knowledge gap, and therefore the area with the highest potential for novel discoveries, lies in the biological activity of this compound. Its simple, bifunctional structure makes it an intriguing candidate for investigation in various biological contexts.

Cytotoxicity and Biocompatibility Assessment

A fundamental first step for any potential biomedical application is to determine the cytotoxicity and biocompatibility of this compound.

Proposed Experiments:

-

In vitro cytotoxicity assays: Evaluate the effect of this compound on the viability of various cell lines (e.g., fibroblasts, endothelial cells, and cancer cell lines) using standard assays like MTT, XTT, or LDH release.

-

Hemocompatibility testing: Assess the interaction of the molecule with blood components, including hemolysis and coagulation assays.

-

In vivo biocompatibility studies: If in vitro results are promising, conduct preliminary in vivo studies in animal models to evaluate local and systemic toxicity.

Screening for Biological Activity

High-throughput screening (HTS) of this compound against a diverse range of biological targets could uncover unexpected therapeutic potential.

Potential Screening Areas:

-